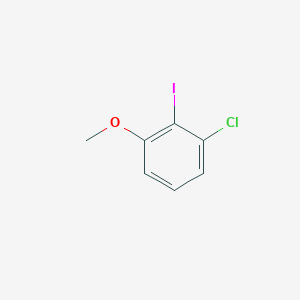

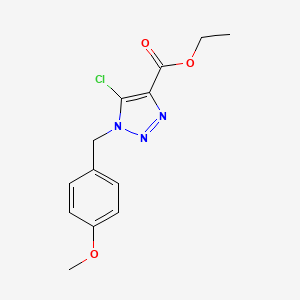

3-氯-2-碘苯甲醚

描述

Synthesis Analysis

The synthesis of halogenated anisoles can involve various methods, including electrophilic halogenation and metallation followed by halogenation. For instance, the synthesis of valence ambiguous dinuclear complexes containing chloranilate ions involves the reaction of metal salts with ligands and halogenated compounds in the presence of a base . Similarly, lithium-mediated alumination of 3-iodoanisole leads to complex reactions, including the formation of benzyne intermediates, which can be trapped or further reacted to form substituted aromatic compounds . These studies suggest that the synthesis of 3-chloro-2-iodoanisole could potentially be achieved through similar halogenation reactions or through metallation followed by halogenation.

Molecular Structure Analysis

The molecular structure of halogenated anisoles can be complex, with the possibility of multiple rotamers and isotopomers as seen in the study of 3-chloro-5-fluoroanisole . The presence of halogens can significantly affect the molecular geometry and electronic distribution within the molecule. Theoretical calculations, such as ab initio and DFT, can be used to predict the stable conformations and electronic states of such molecules .

Chemical Reactions Analysis

Halogenated anisoles can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of halogens on the aromatic ring can make these compounds reactive towards nucleophiles or bases, as seen in the reactions of 3-iodoanisole with lithium aluminate bases . Additionally, the reactivity of halogenated anisoles can be influenced by the electronic effects of the substituents, which can dictate the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anisoles, such as 3-chloro-2-iodoanisole, are influenced by the halogen atoms present on the aromatic ring. These properties can include melting points, boiling points, solubility, and reactivity. The presence of halogens can also affect the spectroscopic properties, such as UV-Vis absorption and NMR chemical shifts, which can be used to characterize these compounds .

科学研究应用

芳烃和杂环的亲电氯化

3-氯-2-碘苯甲醚是一种与 1-氯-1,2-苯并二氧唑-3-酮相关的化合物,在含氮杂环、芳烃、BODIPY 染料和药物的氯化中展示了实际应用。这展示了该化合物在各种化学转化中的多功能性。该试剂易于制备和稳定,表明其在工业应用中具有潜力 (王等人,2016)。

用于医学影像示踪剂的手性前体的合成

在医学影像中,特别是 PET(正电子发射断层扫描)扫描中,3-氯-2-碘苯甲醚在手性前体的合成中发挥作用。一个例子包括 PET 示踪剂 6-[18F]氟-L-多巴的前体的合成,这在医学诊断中至关重要 (黑田等人,2000)。

有机合成中的催化

3-氯-2-碘苯甲醚用于催化领域,特别是在有机合成中至关重要的交叉偶联反应中。这些反应在用于制药和材料科学的复杂分子的形成中至关重要。一项应用包括它在 Sonogashira 和 Suzuki 偶联反应中的使用,这些反应是构建碳-碳键的关键方法 (哈达德等人,2014)。

化学反应中的机理见解

涉及 3-氯-2-碘苯甲醚的研究还延伸到对化学反应机理的深入了解。例如,对 N-烯基酰胺的氧化环化的研究揭示了碘代芳烃预催化剂的结构及其对反应速率的影响的重要性。这些研究有助于更深入地了解反应动力学,并可以指导更有效的合成路线的开发 (巴特等人,2019)。

未来方向

Phenol derivatives, such as 3-Chloro-2-iodoanisole, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .

作用机制

Target of Action

It is known that halogenated anisoles like 3-chloro-2-iodoanisole are often used in organic synthesis, particularly in the formation of complex molecules .

Mode of Action

The mode of action of 3-Chloro-2-iodoanisole involves its participation in various organic reactions. For instance, it can undergo ortho-lithiation, a process that conceptually diminishes the pKA difference between the ortho-H of the substrate and the conjugate acid of the metalating agent . This effective metalation of bromine and iodine bearing aryl substrates can be carried out .

Biochemical Pathways

It’s known that it can participate in the synthesis of anilines . Anilines are a class of compounds that play a crucial role in the manufacture of a wide variety of chemicals, including dyes, pesticides, pharmaceuticals, and explosives.

Pharmacokinetics

Like other similar organic compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

The molecular and cellular effects of 3-Chloro-2-iodoanisole’s action are largely dependent on the context of its use. In organic synthesis, its use can lead to the formation of complex molecules with various biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-iodoanisole. Factors such as temperature, pH, and the presence of other reactive species can affect its reactivity and the outcome of the reactions it participates in .

属性

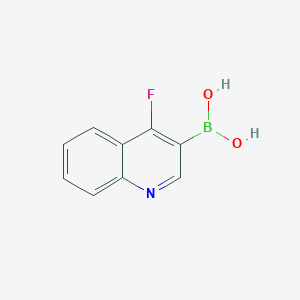

IUPAC Name |

1-chloro-2-iodo-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFUMVUVMDGCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-iodoanisole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

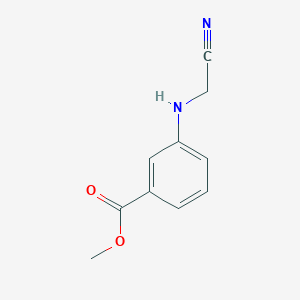

![Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate](/img/structure/B3043149.png)